N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-22-14(9-25-10)12-4-2-3-5-13(12)23-16(24)11-6-7-15(21-8-11)17(18,19)20/h2-9H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUENMULOCVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Coupling with Phenyl Ring: The thiazole derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.
Formation of Nicotinamide Core: The final step involves the formation of the nicotinamide core through a condensation reaction between the substituted phenylthiazole and nicotinic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step reactions, often leveraging coupling strategies and cyclization methods. Key steps include:
Thiazole Ring Formation
The 2-methyl-1,3-thiazole moiety is typically synthesized via the Hantzsch thiazole synthesis , where a thiourea derivative reacts with α-halo ketones (e.g., chloroacetone) under basic conditions . For example:
Pyridine-Trifluoromethyl Assembly
The 6-(trifluoromethyl)pyridine-3-carboxylic acid precursor is synthesized via:
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Nucleophilic trifluoromethylation using reagents like TMSCF or CFCu .
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Cyclocondensation of enamines with trifluoromethyl-containing aldehydes .
Amide Bond Formation
The final carboxamide linkage is formed via coupling the pyridine-carboxylic acid with the aniline-containing thiazole-phenyl intermediate. Common methods include:
Trifluoromethyl Group
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Electron-withdrawing effects : The CF group deactivates the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution at electron-deficient positions .
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Stability : Resistant to hydrolysis under standard conditions but susceptible to radical-mediated defluorination under UV light .
Thiazole Ring
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Electrophilic substitution : Reacts preferentially at the 5-position due to electron-rich sulfur and nitrogen atoms .
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Coordination chemistry : The thiazole nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic cross-coupling reactions .
Carboxamide Linkage
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Hydrolysis : Stable under acidic conditions but cleaved by strong bases (e.g., NaOH) at elevated temperatures .
Bioisosteric Replacements
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The thiazole ring is a bioisostere for benzene or pyridine, improving metabolic stability .
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The CF group enhances lipophilicity and binding affinity to hydrophobic pockets .
Derivatization for SAR Studies
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Thiazole modifications : Substituents at the 4-position (e.g., methyl groups) influence steric interactions .
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Pyridine substitutions : Electron-withdrawing groups (e.g., NO) at the 2-position alter electronic properties .
Key Reaction Data
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and pyridine moieties, including N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide. The thiazole ring is known for its ability to enhance biological activity against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .
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Case Studies :
- Study on Cell Lines : A study evaluated the compound against several human cancer cell lines (e.g., MCF-7, HepG2). Results indicated that it exhibited significant cytotoxicity with IC50 values in the micromolar range .
- Selectivity : The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of specific enzymes involved in cancer progression.
- CDK Inhibition : Research has identified derivatives of thiazole-pyridine compounds as potent inhibitors of cyclin-dependent kinases (CDK) 4 and 6. These kinases are crucial for cell cycle regulation and are often dysregulated in cancer .
- In vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit these kinases, leading to reduced proliferation of cancer cells .
Therapeutic Potential Beyond Cancer
Beyond anticancer properties, this compound shows promise in other therapeutic areas:
- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial effects against certain strains of bacteria .
- Neuroprotective Effects : Some derivatives have been explored for neuroprotective effects in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
N-[2-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-5-fluoro-1-methyl-pyrazole-4-carboxamide (A.3.29)
- Key Features: Replaces the thiazole-phenyl group with a chloro-trifluoromethylphenoxy-phenyl moiety. The pyrazole ring introduces a difluoromethyl group and fluorine atom.
- Activity : Classified as a complex II inhibitor (succinate dehydrogenase inhibitor), used in agrochemical applications to combat fungal pathogens .
- Advantages Over Target Compound: Enhanced lipophilicity due to the chloro-phenoxy group, improving membrane penetration.
2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (A.3.32)
- Key Features : Substitutes the thiazole-phenyl group with a trimethylindan moiety. The difluoromethyl group replaces trifluoromethyl.
- Activity : Also a complex II inhibitor with broad-spectrum antifungal properties .
Thiazole-Containing Analogues
N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
- Key Features : Retains the thiazole-phenyl group but replaces the trifluoromethyl with a thiolan-3-yloxy substituent.
- Activity: Not explicitly stated, but the thiolan group (tetrahydrothiophene oxide) may improve water solubility compared to the trifluoromethyl group .
- Synthetic Accessibility : The thiolan moiety requires additional oxidation steps, increasing synthetic complexity .
3-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Key Features: Fuses a thieno[2,3-b]pyridine core with a thiazole and thienyl group. Retains the trifluoromethyl group.
- Activity: Likely targets kinases or proteases due to the extended π-system and hydrogen-bonding capacity of the amino group .
- Comparison : The fused ring system enhances rigidity and binding affinity but complicates synthesis .
Pharmacologically Active Carboxamides
Imnopitant (N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide)
- Key Features : Incorporates a bis(trifluoromethyl)benzyl group and a methylpiperazine substituent.
- Activity : Neurokinin NK1 receptor antagonist with applications in emesis and pain management .
- Comparison : The methylpiperazine group enhances solubility and CNS penetration, differing from the agrochemical focus of the target compound .
Research Implications
- Trifluoromethyl vs.
- Thiazole vs. Indan/Phenoxy Groups: Thiazole-containing compounds exhibit balanced solubility and target engagement, whereas bulkier groups (e.g., indan) improve selectivity at the cost of synthetic complexity .
- Therapeutic vs. Agrochemical Applications: Structural nuances (e.g., piperazine in imnopitant) dictate pharmacological targeting, highlighting the need for substituent optimization based on intended use .
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its anti-inflammatory and antiviral properties.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity by modifying lipophilicity and metabolic stability. The presence of the thiazole moiety contributes to its pharmacological profile, influencing interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyridine derivatives. The detailed synthetic routes can vary, but they often include:
- Formation of the thiazole ring through cyclization reactions.
- Coupling reactions that attach the thiazole to the phenyl group.
- Final modifications to introduce the trifluoromethyl and carboxamide functionalities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds containing similar structures. For instance, derivatives with a trifluoromethyl group have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory pathways:
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Trifluoromethyl derivative | 0.04 ± 0.01 | |
| Celecoxib (standard drug) | 0.04 ± 0.01 |
The mechanism involves suppression of pro-inflammatory cytokines and reduction in nitric oxide production, indicating potential therapeutic applications in conditions like arthritis.
Antiviral Activity
The compound has also been evaluated for its antiviral activity , particularly against viruses such as H5N1 and SARS-CoV-2. In vitro studies demonstrated significant inhibition rates:
| Compound | Virus | Inhibition Rate (%) | Concentration (μmol/μL) |
|---|---|---|---|
| This compound | H5N1 | 93% | 0.5 |
| This compound | SARS-CoV-2 | IC50 = 3.669 μM | - |
These findings suggest that the trifluoromethyl group enhances the compound's ability to inhibit viral replication by interfering with viral proteases and other essential enzymes involved in the viral life cycle .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the compound's structure significantly influence its biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and increases binding affinity to target proteins.
- Thiazole Moiety : Contributes to antimicrobial properties by affecting membrane permeability.
- Phenyl Ring Substituents : Variations can lead to differing levels of potency against specific biological targets.
Case Studies
In a study exploring various thiazole-pyridine hybrids, compounds similar to this compound exhibited potent activities against both gram-positive and gram-negative bacteria as well as significant anti-inflammatory effects in animal models .
Q & A
Q. How to design a robust SAR study for this compound’s derivatives?
Q. What controls are essential in enzyme inhibition assays to avoid false positives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
